molecular formula C18H14FN3O2 B1209000 5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile

5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile

Cat. No. B1209000
M. Wt: 323.3 g/mol
InChI Key: ULBWRFXUHUOWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.

Scientific Research Applications

Alzheimer's Disease Research

A selective serotonin 1A (5-HT(1A)) molecular imaging probe related to the compound was utilized in Alzheimer's disease research. This probe helped in quantifying 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease using positron emission tomography (PET) (Kepe et al., 2006).

Synthesis and Biological Activities

A study explored the synthesis, characterization, and biological activities of a structurally similar compound, focusing on its potential as an enzyme inhibitor for controlling diseases like Alzheimer's and diabetes. This study provided valuable insights into the drug binding mechanisms and action modes (Saleem et al., 2018).

Fluorescent Dyes Synthesis

In the field of fluorescence, compounds related to 5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile were used as building blocks in the synthesis of fluorescent dyes. These compounds displayed fluorescence in a wide range of wavelengths, indicating potential applications in imaging and diagnostics (Witalewska et al., 2019).

Antimicrobial Activity

A study synthesized novel compounds structurally similar to the chemical , which showed significant antimicrobial activity. This implies potential applications in the development of new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Derivatives of the compound showed promising results as corrosion inhibitors for mild steel in acidic solutions, indicating applications in industrial maintenance and metal protection (Yadav et al., 2016).

properties

Product Name

5-[(4-Fluorophenyl)methylamino]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H14FN3O2/c1-23-16-5-3-2-4-14(16)17-22-15(10-20)18(24-17)21-11-12-6-8-13(19)9-7-12/h2-9,21H,11H2,1H3

InChI Key

ULBWRFXUHUOWPV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=C(C=C3)F)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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